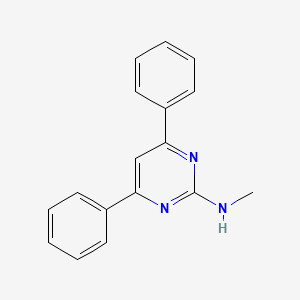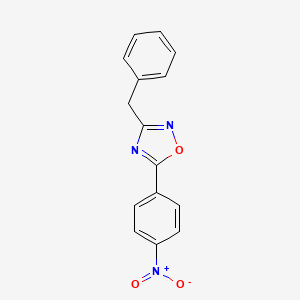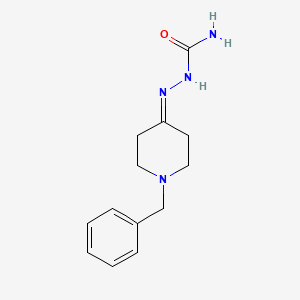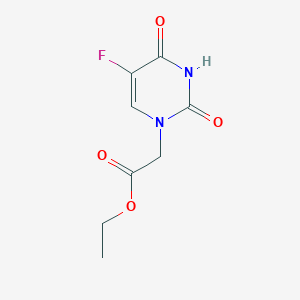![molecular formula C18H27N3O4S B5627031 1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride](/img/structure/B5627031.png)
1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as MPDL3280A and is a type of monoclonal antibody that has been designed to target and inhibit the programmed death-ligand 1 (PD-L1) protein. PD-L1 is a protein that is expressed on the surface of cancer cells and plays a crucial role in suppressing the immune system's ability to attack cancer cells. MPDL3280A has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of MPDL3280A involves the inhibition of the PD-L1 protein. PD-L1 is expressed on the surface of cancer cells and interacts with the programmed cell death protein 1 (PD-1) receptor on T cells. This interaction leads to the suppression of the immune system's ability to attack cancer cells. MPDL3280A works by binding to the PD-L1 protein and blocking its interaction with the PD-1 receptor. This, in turn, activates the immune system to attack cancer cells.
Biochemical and Physiological Effects:
MPDL3280A has been shown to have significant biochemical and physiological effects. The monoclonal antibody has been shown to inhibit the PD-L1 protein and activate the immune system to attack cancer cells. MPDL3280A has also been shown to be well-tolerated by patients in clinical trials, with few adverse effects reported. However, further research is needed to fully understand the biochemical and physiological effects of MPDL3280A.
Vorteile Und Einschränkungen Für Laborexperimente
MPDL3280A has several advantages and limitations for lab experiments. One advantage is that the monoclonal antibody has shown significant anti-tumor activity in preclinical and clinical trials. This makes it a promising candidate for the treatment of various types of cancer. Another advantage is that MPDL3280A has been well-tolerated by patients in clinical trials, with few adverse effects reported. However, one limitation is that the exact synthesis method of MPDL3280A is proprietary information and has not been disclosed by the manufacturer. This makes it difficult for researchers to replicate the monoclonal antibody in their own labs.
Zukünftige Richtungen
There are several future directions for research on MPDL3280A. One direction is to continue evaluating the monoclonal antibody in clinical trials for the treatment of various types of cancer. Another direction is to investigate the potential use of MPDL3280A in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPDL3280A and to develop more efficient methods for synthesizing the monoclonal antibody.
Synthesemethoden
The synthesis of MPDL3280A involves the use of various chemical reagents and processes. The exact details of the synthesis method are proprietary information and have not been disclosed by the manufacturer. However, it is known that the synthesis process involves the use of recombinant DNA technology to produce the monoclonal antibody.
Wissenschaftliche Forschungsanwendungen
MPDL3280A has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The monoclonal antibody has shown promising results in the treatment of various types of cancer, including lung cancer, bladder cancer, and melanoma. MPDL3280A works by blocking the PD-L1 protein, which in turn activates the immune system to attack cancer cells. In clinical trials, MPDL3280A has demonstrated significant anti-tumor activity and has been well-tolerated by patients.
Eigenschaften
IUPAC Name |
1,4-diazepan-1-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-26(23,24)21-11-6-16(7-12-21)25-17-5-2-4-15(14-17)18(22)20-10-3-8-19-9-13-20/h2,4-5,14,16,19H,3,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXSDYFEFKDZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N3CCCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[1-(Methylsulfonyl)piperidin-4-yl]oxy}benzoyl)-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-[(5-methyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626950.png)
![N-({1-[(dimethylamino)sulfonyl]piperidin-3-yl}methyl)-2,3-dimethoxybenzamide](/img/structure/B5626965.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5626972.png)
![N-2,1,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5626977.png)
![3-(2-furyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5626980.png)
![1-[3-fluoro-2-(trifluoromethyl)benzyl]piperidin-2-one](/img/structure/B5626983.png)


![1-acetyl-2-chloro-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5627012.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5627014.png)
![3-[(3R*,4S*)-1-(4-chloro-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627016.png)


![6-chloro-4-[2-(4-morpholinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5627037.png)